

MEDI-0382 (Cotadutide): A Technical Guide to its Molecular Structure, Properties, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MEDI-0382, also known as **Cotadutide**, is a synthetic peptide-based dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action. It details the experimental protocols for key in vitro and in vivo assays used to characterize its activity and presents a summary of its preclinical and clinical pharmacological properties in clearly structured tables. The guide also includes visualizations of its signaling pathway and representative experimental workflows to facilitate a deeper understanding of this promising therapeutic agent for type 2 diabetes and obesity.

Molecular Structure and Properties

MEDI-0382 is a 39-amino-acid peptide engineered to possess balanced dual agonistic activity at both the GLP-1 and glucagon receptors. Its design is based on the oxyntomodulin backbone with specific amino acid substitutions to enhance potency, selectivity, and pharmacokinetic profile. A key structural feature is the acylation of the lysine residue at position 10 with a palmitic acid moiety via a gamma-glutamic acid linker. This modification promotes binding to serum albumin, thereby extending its plasma half-life and enabling once-daily subcutaneous administration.



The primary amino acid sequence of MEDI-0382 is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Lys(y-Glu-palmitoyl)-Ser-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr

Table 1: Physicochemical Properties of MEDI-0382

Property	Value	Reference
Molecular Formula	C167H252N42O55	[1]
Molecular Weight	3728.0 g/mol	[1]
Amino Acid Sequence	See above	[2]
Modification	Palmitic acid acylation at Lys10 via a γ-Glu linker	[2]

Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

MEDI-0382 exerts its therapeutic effects by co-activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs) predominantly signaling through the Gαs subunit to increase intracellular cyclic adenosine monophosphate (cAMP).[3]

- GLP-1 Receptor Agonism: Activation of the GLP-1 receptor in pancreatic β-cells potentiates glucose-stimulated insulin secretion. In the central nervous system, it promotes satiety and reduces food intake.
- Glucagon Receptor Agonism: Activation of the glucagon receptor in the liver increases
 glucose output and enhances energy expenditure. The dual agonism is designed to balance
 the hyperglycemic effect of glucagon with the insulinotropic action of GLP-1, resulting in net
 glycemic control and weight loss.[2][4] Cryo-electron microscopy studies have revealed the
 structural basis for the dual agonism of MEDI-0382 at both GLP-1R and GCGR.[4]





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Caption: Signaling pathway of MEDI-0382.

Preclinical and Clinical Pharmacology

MEDI-0382 has undergone extensive preclinical and clinical evaluation, demonstrating its potential in managing type 2 diabetes and obesity.

Table 2: In Vitro Potency of MEDI-0382 (EC50 values)



Assay	Cell Line/System	EC50 (pM)	Reference
GLP-1 Receptor Activation	Recombinant CHO cells	6.9	[3]
Glucagon Receptor Activation	Recombinant CHO cells	10.2	[3]
cAMP Accumulation	Rat INS-1 832/3 (β- cell line)	226	[3]
cAMP Accumulation	Human EndoC-βH1 (β-cell line)	1051	[3]
cAMP Accumulation	Rat primary hepatocytes	462	[3]
cAMP Accumulation	Mouse primary hepatocytes	840	[3]
cAMP Accumulation	Human primary hepatocytes	1447	[3]

Table 3: Summary of In Vivo Efficacy in Preclinical Models

Species	Model	Dose and Regimen	Key Findings	Reference
Mouse	Diet-Induced Obese (DIO)	10 nmol/kg, s.c., once daily for 14- 16 weeks	Reduced body weight and food intake, improved glucose tolerance.	[3]
Mouse	ob/ob AMLN NASH	30 nmol/kg, s.c., once daily for 6 weeks	Reduced hepatic fibrosis and inflammation.	[3]
Mouse	Diet-Induced Obese (DIO)	10 nmol/kg, s.c., once	Suppressed food intake relative to vehicle.	[3]



Table 4: Summary of Phase I Clinical Trial Pharmacokinetics in Healthy Subjects

Parameter	Value (at 300 µg dose)	Reference
Time to Maximum Plasma Concentration (Tmax)	4.50–9.00 hours	[5]
Elimination Half-life (t1/2)	9.54–12.07 hours	[5]

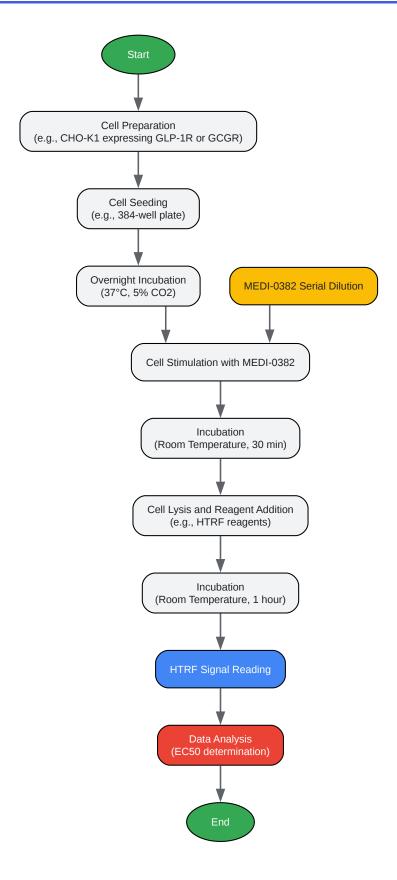
Table 5: Summary of Phase IIa Clinical Trial Efficacy in Overweight/Obese Patients with Type 2 Diabetes (41-day treatment)

Parameter	Change from Baseline (MEDI-0382 vs. Placebo)	Reference
Fasting Blood Glucose	-1.7 mmol/L (placebo- corrected)	[2]
Post-prandial Glucose Excursion (AUC0-4h)	-22.6% (placebo-corrected)	[2]
Body Weight	-2.1 kg (placebo-corrected)	[2]
Liver Fat	-19.6% (placebo-corrected)	[2]

Experimental Protocols In Vitro cAMP Accumulation Assay

This protocol describes a representative method for determining the potency of MEDI-0382 in stimulating cAMP production in a cell-based assay.





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Caption: Workflow for a cAMP accumulation assay.



Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1
 receptor or glucagon receptor are cultured in appropriate media (e.g., DMEM/F12)
 supplemented with fetal bovine serum and selective antibiotics.
- Cell Seeding: Cells are harvested and seeded into 384-well white opaque plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.
- Compound Preparation: A serial dilution of MEDI-0382 is prepared in assay buffer.
- Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of MEDI-0382 for 30 minutes at room temperature.
- cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit (e.g., Cisbio cAMP dynamic d2).
- Data Analysis: The HTRF signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol outlines a typical procedure for assessing the effect of MEDI-0382 on glucose tolerance in a mouse model.



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